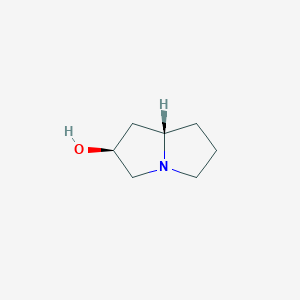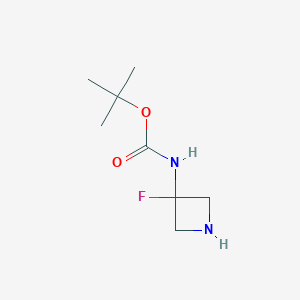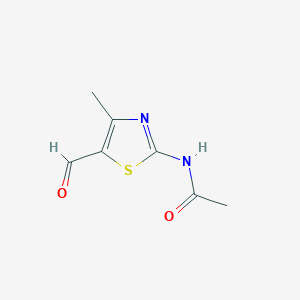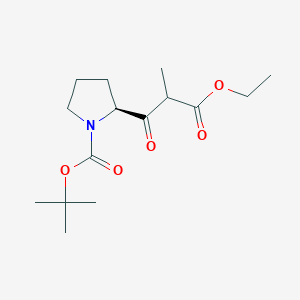![molecular formula C10H11NO4 B11761456 (R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of a palladium-catalyzed cross-coupling reaction, followed by asymmetric hydrogenation to achieve high enantioselectivity .
Industrial Production Methods: Industrial production methods often employ large-scale catalytic processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial synthesis of this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems, given its structural similarity to certain neurotransmitters.
Medicine: Medically, it is investigated for its potential use in treating neurological disorders, such as epilepsy and neurodegenerative diseases, due to its ability to interact with specific receptors in the brain .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance the efficacy of these products .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation is crucial in its potential therapeutic effects, particularly in neurological applications .
Comparison with Similar Compounds
(S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The enantiomer of the compound , with different biological activity.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their anticancer properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another compound with a similar structural motif, used in the synthesis of organic electronic materials.
Uniqueness: ®-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is unique due to its chiral nature and specific interaction with neurotransmitter receptors, making it a valuable compound in both medicinal chemistry and neuropharmacology .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
XHBLRJRZRFZSGW-SSDOTTSWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)




![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)

![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
